molecular formula C6H8OS2 B2396217 [5-(Methylsulfanyl)thiophen-2-yl]methanol CAS No. 773868-47-6

[5-(Methylsulfanyl)thiophen-2-yl]methanol

Cat. No.: B2396217
CAS No.: 773868-47-6
M. Wt: 160.25
InChI Key: QZAYXCFFDGWOPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Methylsulfanyl)thiophen-2-yl]methanol: is an organic compound with the molecular formula C6H8OS2 It features a thiophene ring substituted with a methylsulfanyl group at the 5-position and a methanol group at the 2-position

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [5-(Methylsulfanyl)thiophen-2-yl]methanol typically begins with thiophene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Methylsulfanyl)thiophen-2-yl]methanol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(Methylsulfanyl)thiophen-2-yl]methanol is used as a ligand in catalytic reactions.

    Material Science: It is explored for its potential in the development of organic semiconductors and conductive polymers.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Agriculture: The compound is explored for its potential use in agrochemicals.

Comparison with Similar Compounds

  • [5-(Methylthio)thiophen-2-yl]methanol
  • [5-(Ethylsulfanyl)thiophen-2-yl]methanol
  • [5-(Methylsulfanyl)furan-2-yl]methanol

Comparison:

  • [5-(Methylsulfanyl)thiophen-2-yl]methanol is unique due to the presence of both a methylsulfanyl group and a methanol group on the thiophene ring, which imparts distinct chemical properties.
  • [5-(Methylthio)thiophen-2-yl]methanol has similar properties but lacks the hydroxyl group, affecting its reactivity and applications.
  • [5-(Ethylsulfanyl)thiophen-2-yl]methanol has an ethylsulfanyl group instead of a methylsulfanyl group, leading to differences in steric and electronic effects.
  • [5-(Methylsulfanyl)furan-2-yl]methanol features a furan ring instead of a thiophene ring, resulting in different aromaticity and reactivity.

Properties

IUPAC Name

(5-methylsulfanylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-8-6-3-2-5(4-7)9-6/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYXCFFDGWOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.